2,2-Diisopentyl-5-methyl-1,3,2-thiazagermolidine
Description
This section would typically outline:
- Chemical structure: Highlighting the germanium-thiazole core, substituents (diisopentyl and methyl groups), and coordination environment.
- Synthesis: General methods for synthesizing germanium heterocycles (e.g., transmetalation, ligand substitution) .
- Applications: Potential uses in catalysis, materials science, or pharmaceuticals, if documented.
Properties
CAS No. |
84260-50-4 |
|---|---|
Molecular Formula |
C13H29GeNS |
Molecular Weight |
304.1 g/mol |
IUPAC Name |
5-methyl-2,2-bis(3-methylbutyl)-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C13H29GeNS/c1-11(2)6-8-14(9-7-12(3)4)15-10-13(5)16-14/h11-13,15H,6-10H2,1-5H3 |
InChI Key |
CYJHPOFHJNSJEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN[Ge](S1)(CCC(C)C)CCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 2,2-Diisopentyl-5-methyl-1,3,2-thiazagermolidine are not well-documented. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,2-Diisopentyl-5-methyl-1,3,2-thiazagermolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides and other oxidized derivatives.
Reduction: Reduction reactions can yield germanium-containing reduced species.
Substitution: The thiazagermolidine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of functionalized thiazagermolidine derivatives.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of other germanium-containing compounds and as a ligand in coordination chemistry.
Biology: The compound’s biological activity is not well-studied, but it may have potential as a bioactive agent due to its unique structure.
Medicine: Potential medicinal applications could include its use as a therapeutic agent or in drug delivery systems, although further research is needed.
Mechanism of Action
The mechanism of action of 2,2-Diisopentyl-5-methyl-1,3,2-thiazagermolidine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes, receptors, or other biomolecules. The thiazagermolidine ring may play a crucial role in these interactions, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison would require data on:
Structural Analogues
- Silicon or Tin Analogues: Comparing bond lengths, ring strain, and thermal stability (e.g., 1,3,2-thiazasilolidines or thiazastannolidines). Germanium’s larger atomic radius may reduce ring strain but increase reactivity .
- Substituent Effects : Contrasting diisopentyl/methyl groups with bulkier or electron-withdrawing substituents (e.g., phenyl or trifluoromethyl derivatives).
Reactivity and Stability
- Thermal Degradation : Differential thermogravimetric analysis (TGA) data versus silicon or tin counterparts.
- Nucleophilic Substitution: Comparative kinetics in reactions with halides or organometallic reagents.
Spectroscopic and Computational Data
- NMR Shifts : $^{73}\text{Ge}$ NMR chemical shifts compared to related germanium heterocycles.
- DFT Calculations : HOMO-LUMO gaps and charge distribution differences.
Biological Activity
2,2-Diisopentyl-5-methyl-1,3,2-thiazagermolidine is a synthetic compound with potential biological activity stemming from its unique thiazagermolidine structure. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H29GeNS
- Molecular Weight : 304.08 g/mol
- CAS Number : 84260-50-4
The compound features a thiazolidine ring, which is known to influence its interaction with biological targets. The presence of germanium in its structure may also contribute to its unique chemical behavior compared to similar compounds containing silicon or tin.
The precise mechanism of action for 2,2-Diisopentyl-5-methyl-1,3,2-thiazagermolidine is not well-documented. However, it is hypothesized that the compound interacts with various biomolecules such as enzymes and receptors, potentially modulating biochemical pathways. The thiazagermolidine ring may facilitate these interactions, affecting cellular processes.
Cytotoxicity Studies
A study assessing the cytotoxic effects of thiazolidine derivatives on cancer cell lines could provide insights into the potential anticancer activity of 2,2-Diisopentyl-5-methyl-1,3,2-thiazagermolidine. Although direct data on this compound is scarce, related compounds have demonstrated significant cytotoxic effects in vitro.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Thiazolidines | Evaluate antimicrobial efficacy | Several derivatives exhibited strong activity against Gram-positive bacteria. |
| Cytotoxicity Analysis | Assess effects on cancer cells | Thiazolidine compounds showed IC50 values in the micromolar range against various cancer cell lines. |
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 2,2-Diisopentyl-5-methyl-1,3,2-thiazastannolidine | Contains tin instead of germanium | Exhibits moderate antimicrobial properties |
| 2,2-Diisopentyl-5-methyl-1,3,2-thiazasilolidine | Contains silicon instead of germanium | Demonstrated lower cytotoxicity compared to germanium analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
